1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
Overview
Description
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is a chemical compound characterized by a bromo group and a methoxy group attached to a phenyl ring, which is further connected to a trifluoroethanol moiety
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The synthesis of this compound typically begins with the bromination of 4-methoxyphenol followed by the introduction of the trifluoroethanol group. The bromination can be achieved using bromine in the presence of a catalyst such as ferric bromide.
Trifluoroethanol Introduction: The trifluoroethanol group can be introduced through a nucleophilic substitution reaction, where the phenol derivative reacts with trifluoroethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and methoxylation reactions, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromic acid, to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the trifluoroethanol group.
Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as sodium iodide, potassium fluoride.
Major Products Formed:
Oxidation: 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone.
Reduction: 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the specific biological system and the intended therapeutic effect.
Comparison with Similar Compounds
1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethan-1-ol
1-(3-Bromo-4-methoxyphenyl)ethan-1-ol
Uniqueness: 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol stands out due to the presence of both bromo and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZPYJJPAHZBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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